molecular formula C17H19N3 B11852779 N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine

N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11852779
M. Wt: 265.35 g/mol
InChI Key: VQWZBSLWDTYUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound built on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This scaffold is recognized for its significant presence in pharmaceutical research, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, antiviral, and antibacterial activities . Compounds within this class are frequently investigated as potent and selective enzyme inhibitors. Specifically, structural analogues of this compound, such as N-phenylimidazo[1,2-a]pyridin-3-amines, have been designed and synthesized as highly selective cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are crucial in anti-inflammatory research, offering the potential for therapeutic effects with a lower incidence of adverse effects compared to non-selective anti-inflammatory drugs. Furthermore, other derivatives of the imidazo[1,2-a]pyridine core have been identified as promising inhibitors of FLT3, a key target in acute myeloid leukemia (AML) research, showing activity against both wild-type and drug-resistant mutant forms of the kinase . The synthesis of such complex molecules is efficiently achieved through modern organic synthesis methods, including the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which allows for rapid and diverse assembly of the core structure from readily available starting materials . The tert-butyl group attached to the amine functionality can influence the compound's molecular conformation and packing in the solid state, as seen in related crystal structures, which may impact its physical properties and binding interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

N-tert-butyl-6-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H19N3/c1-17(2,3)19-16-11-18-15-10-9-14(12-20(15)16)13-7-5-4-6-8-13/h4-12,19H,1-3H3

InChI Key

VQWZBSLWDTYUQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Modified Groebke–Blackburn–Bienaymé Reaction

The most direct and efficient route to N-(tert-butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine involves a modified Groebke–Blackburn–Bienaymé (GBB) reaction. This one-pot protocol utilizes glyoxylic acid , 5-phenylpyridin-2-amine , and tert-butyl isocyanide under microwave irradiation.

Reaction Conditions:

  • Solvent : Ethanol

  • Temperature : 120°C (microwave-assisted)

  • Time : 20 minutes

  • Yield : 75%

The reaction proceeds via a three-component condensation mechanism (Figure 1). Glyoxylic acid acts as the carbonyl component, forming an imine intermediate with 5-phenylpyridin-2-amine. Nucleophilic attack by tert-butyl isocyanide facilitates cyclization, yielding the imidazo[1,2-a]pyridine core. Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions.

Table 1: Key Reactants and Conditions for MCR Synthesis

ComponentRoleQuantity (mmol)
5-Phenylpyridin-2-amineAminoheterocycle0.881
Glyoxylic acid (50%)Carbonyl source0.881
tert-Butyl isocyanideIsocyanide component0.881
EthanolSolvent5 mL

Alternative Synthetic Pathways

Post-Functionalization of Preformed Imidazo[1,2-a]pyridines

While less efficient than MCRs, post-functionalization strategies allow modular access to this compound. Kusy et al. demonstrated that bromomalonaldehyde condensations with 2-aminopyridines yield 3-carbaldehyde intermediates, which can undergo reductive amination with tert-butylamine.

Key Steps:

  • Condensation : 5-Phenylpyridin-2-amine reacts with bromomalonaldehyde in ethanol–water under microwave conditions to form 3-carbaldehyde-imidazo[1,2-a]pyridine.

  • Reductive Amination : The aldehyde intermediate is treated with tert-butylamine and sodium cyanoborohydride in methanol, yielding the target compound.

Yield : ~50% (over two steps)
Limitation : Requires isolation of intermediates, increasing synthetic complexity.

Mechanistic Insights and Optimization

Role of Acid Catalysts

In non-MCR routes, Brønsted acids such as p-toluenesulfonic acid (pTSA) or sulfuric acid are critical for facilitating imine formation and cyclization. For example, pTSA accelerates the tautomerization of enamine intermediates, directing the reaction toward imidazo[1,2-a]pyridine formation rather than competing pathways.

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl3) :

  • δ 1.35 (s, 9H, tert-butyl)

  • δ 7.20–8.10 (m, 9H, aromatic protons)

  • δ 8.45 (s, 1H, NH)

13C NMR :

  • δ 28.9 (tert-butyl CH3)

  • δ 51.2 (C-N tertiary carbon)

  • δ 115–140 (aromatic carbons)

Chromatographic Purity

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords >95% purity, as confirmed by HPLC.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodYield (%)TimeScalability
MCR (microwave)7520 minHigh
Post-functionalization506–8 hModerate

The MCR approach outperforms post-functionalization in both yield and time efficiency, making it the preferred industrial-scale method .

Scientific Research Applications

Pharmaceutical Development

N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine has garnered attention in pharmaceutical research due to its structural characteristics that enhance its lipophilicity and pharmacokinetic properties. The compound's nitrogen-containing bicyclic structure is associated with various biological activities, making it a candidate for drug development.

Key Features:

  • Lipophilicity: The presence of the tert-butyl group increases the compound's lipophilicity, which can improve absorption and bioavailability.
  • Biological Activity: Studies have indicated that compounds with similar structures exhibit significant biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. It has been identified as a potential inhibitor of various cancer-related pathways.

Case Study:

A study focused on the molecular docking and DFT (Density Functional Theory) analysis of this compound demonstrated its ability to interact with key proteins involved in cancer proliferation, such as RET kinase. The compound showed promising inhibitory activity comparable to existing anticancer agents .

Table: Anticancer Activity Comparison

CompoundIC50 (µg/ml)Target Protein
This compoundTBDRET
Compound Q181PC3
Compound Q389PC3

Antimicrobial Properties

This compound has also been explored for its antimicrobial efficacy against multidrug-resistant pathogens. Its structure allows for enhanced membrane penetration and metabolic stability.

Case Study:

A series of derivatives related to this compound were tested against resistant strains of bacteria such as Staphylococcus aureus and Clostridium difficile. Compounds derived from similar scaffolds exhibited significant antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 4 µg/ml .

Potential Mechanisms:

  • Inhibition of RET kinase activity.
  • Interaction with other protein kinases related to tumor growth.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine involves the inhibition of key enzymes and pathways in target organisms. For instance, its antifungal activity is attributed to the inhibition of sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. In cancer cells, the compound induces apoptosis through the activation of caspases and the disruption of mitochondrial function .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound’s yield (57.7%) surpasses that of compound 34 (33%), likely due to optimized MCR conditions . Microwave-assisted synthesis (e.g., ) achieves higher yields (80–89%) for triazole-containing analogs, suggesting methodology impacts efficiency .
  • Substituent Effects :
    • Position 6 : The 6-phenyl group in the target compound may enhance π-π interactions in kinase binding pockets compared to 6-methyl (compound 34) or 6-chloro () .
    • Position 2 : Substitutions here (e.g., phenylethynyl in XOWVOX, methylsulfonylphenyl in ) modulate electronic properties and steric bulk, influencing target selectivity .
    • Position 3 : The tert-butyl group improves lipophilicity and metabolic stability relative to phenyl () or cyclohexyl () amines, critical for pharmacokinetics .

Key Observations :

  • Kinase vs. COX-2 Inhibition : The tert-butylamine group in the target compound is associated with kinase inhibition (RET), while sulfonamide derivatives () or methylsulfonylphenyl groups () shift activity toward enzymes like COX-2 or N-myristoyltransferase .
  • Selectivity : The 6-phenyl and tert-butyl groups in the target compound may confer selectivity for RET kinase over other targets, though explicit IC₅₀ data are lacking .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The tert-butyl group increases logP compared to polar substituents (e.g., sulfonamides in ), enhancing membrane permeability .

Biological Activity

N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyridine core with a phenyl group and a tert-butyl substituent, which enhances its lipophilicity and may influence its pharmacokinetic properties. This article reviews the biological activity of this compound, including its synthesis, interactions with biological targets, and potential therapeutic applications.

The compound can be synthesized through various methods, including cyclo-condensation reactions involving tert-butyl isocyanide and different aryl aldehydes. For instance, iodine-catalyzed reactions have been employed to yield high-purity compounds with notable structural characteristics . The synthesis typically involves the following steps:

  • Preparation of Reactants : Collect tert-butyl isocyanide and appropriate aryl aldehydes.
  • Reaction Setup : Combine the reactants under controlled conditions using iodine as a catalyst.
  • Purification : Utilize HPLC to achieve over 98% purity of the synthesized compound .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives demonstrated IC50 values ranging from 2.43 to 14.65 µM, indicating promising anticancer activity .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)
7dMDA-MB-2312.43
10cHepG24.98
5bVarious7.84

COX Inhibition

Research has indicated that this compound derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2. These compounds were designed to enhance selectivity over COX-1, which is crucial for reducing side effects associated with non-selective NSAIDs .

Table 2: COX Inhibition Studies

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
5b1572
10c1085

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells by enhancing caspase activity .
  • Microtubule Destabilization : Some compounds have been identified as microtubule-destabilizing agents, which is a critical mechanism for anticancer activity .
  • TLR Activation : Other studies suggest that structurally similar compounds might activate Toll-like receptors (TLRs), leading to immune modulation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound led to significant morphological changes indicative of apoptosis and increased caspase activity at concentrations as low as 1 µM.
  • Inflammation Model : The compound's ability to selectively inhibit COX-2 was evaluated in an animal model of inflammation, demonstrating reduced edema compared to controls treated with non-selective NSAIDs.

Q & A

Basic Questions

Q. What is the standard synthetic route for N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine, and how is purity validated?

  • Methodological Answer : The compound is synthesized via a multicomponent reaction (MCR) involving glyoxylic acid (50% aqueous solution), 5-phenylpyridin-2-amine, and 2-isocyano-2-methylpropane in methanol with acetic acid as a catalyst. The reaction proceeds overnight, followed by purification via flash chromatography (DCM/MeOH gradient) to achieve a 57.7% yield. Purity (>95%) is validated using HPLC at 254 nm, and structural confirmation is performed via 1^1H NMR (400 MHz, DMSO-d6d_6) and ESIMS ([M+H]+^+: 266) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H NMR : Assigns proton environments (e.g., aromatic protons at δ 8.52–7.15, tert-butyl protons at δ 1.17).
  • ESI-MS : Confirms molecular weight ([M+H]+^+: 266).
  • HPLC : Validates purity (>95%) under standardized conditions (254 nm detection).
    These methods ensure structural fidelity and reproducibility .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Methodological Answer : Yield optimization may involve:

  • Catalyst screening : Testing alternatives to acetic acid (e.g., Lewis acids) to enhance reaction kinetics.
  • Solvent variation : Replacing methanol with polar aprotic solvents (e.g., DMF) to improve solubility.
  • Temperature control : Gradual heating (e.g., 40–60°C) to accelerate the reaction without side-product formation.
    Purity can be maintained using advanced purification techniques like preparative HPLC or recrystallization .

Q. How do structural modifications influence pharmacological selectivity (e.g., kinase vs. COX-2 inhibition)?

  • Methodological Answer :

  • Kinase inhibition : The tert-butyl group enhances steric bulk, potentially improving RET kinase binding affinity. Substituting phenyl with electron-withdrawing groups (e.g., -CF3_3) may alter selectivity .
  • COX-2 inhibition : Analogues with 4-(methylsulfonyl)phenyl substituents show high COX-2 selectivity (IC50_{50}: 0.07 µM) due to sulfone group interactions with the enzyme's hydrophobic pocket. Parallel assays comparing COX-1/COX-2 IC50_{50} ratios are critical for evaluating selectivity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Assay conditions : Differences in enzyme isoforms (e.g., human vs. murine COX-2) or cell lines (e.g., cancer vs. non-cancer models).
  • Concentration ranges : Ensure IC50_{50} values are measured under comparable dose-response curves.
  • Control experiments : Use reference inhibitors (e.g., celecoxib for COX-2) to validate assay reliability. Cross-study meta-analyses are recommended .

Q. What computational strategies predict the compound’s binding modes with RET kinase or COX-2?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions (e.g., tert-butyl group in RET kinase’s hydrophobic pocket).
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. How does the tert-butyl group impact solubility and bioavailability?

  • Methodological Answer :

  • LogP analysis : The tert-butyl group increases hydrophobicity (LogP >3), reducing aqueous solubility.
  • Salt formation : Co-crystallization with HCl improves solubility for in vivo studies.
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.